4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O4S/c16-12-3-1-2-4-14(12)24(21,22)19-8-11(9-19)23-10-5-6-18-13(7-10)15(17)20/h1-7,11H,8-9H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMIIZJVBZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic molecule notable for its potential pharmacological applications. This compound features a pyridine ring, a carboxamide group, and a sulfonamide moiety, which together suggest diverse biological interactions. The presence of a fluorinated aromatic ring may enhance its lipophilicity and metabolic stability, making it an attractive candidate for therapeutic development.
Structural Characteristics
The structural formula of this compound is characterized by:
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Carboxamide Group : Contributes to hydrogen bonding and solubility.
- Sulfonamide Moiety : Implicated in various biological activities, particularly in enzyme inhibition.
Research indicates that compounds with similar structures may function as kinase inhibitors. Kinases are critical enzymes involved in signaling pathways that regulate cell functions such as growth and differentiation. By inhibiting these enzymes, the compound could potentially be used in the treatment of diseases characterized by abnormal kinase activity, including cancer and inflammatory disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Potential to inhibit specific kinases involved in cellular signaling pathways. |
| Anti-inflammatory | May exhibit anti-inflammatory properties through modulation of inflammatory pathways. |
| Antimicrobial | Preliminary studies suggest possible antimicrobial activity against certain pathogens. |
Case Studies and Research Findings
- Kinase Inhibition Studies : In vitro assays demonstrated that similar sulfonamide derivatives effectively inhibited various kinases, leading to reduced cell proliferation in cancer cell lines . The specific IC50 values for this compound remain to be established.
- Anti-inflammatory Activity : Research on related compounds has shown that modifications in the sulfonamide group can enhance anti-inflammatory effects by inhibiting COX enzymes, which are involved in the inflammatory response . Further studies are necessary to evaluate the specific effects of this compound.
- Antimicrobial Properties : Preliminary screening indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria . The effectiveness of this compound against specific bacterial strains needs further investigation.
Comparison with Similar Compounds
Structural Analog: 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS 2640974-44-1)
This analog, described in and , shares the pyridine-2-carboxamide and azetidine-oxygen linker but differs in the substituent on the azetidine nitrogen. Instead of a 2-fluorobenzenesulfonyl group, it features a 2,3-dihydro-1,4-benzodioxine-2-carbonyl moiety.
Structural and Functional Differences:
| Property | Target Compound | CAS 2640974-44-1 |
|---|---|---|
| Substituent | 2-Fluorobenzenesulfonyl | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl |
| Molecular Formula | Not explicitly provided (inference: ~C₁₇H₁₅FN₃O₄S) | C₁₈H₁₇N₃O₅ |
| Molecular Weight | ~393.4 g/mol (calculated) | 355.3 g/mol |
| Key Functional Groups | Sulfonyl, Fluorine | Carbonyl, Benzodioxane |
| Hydrogen Bond Acceptors | 6 (estimated: sulfonyl O, pyridine N, carbonyl O) | 6 (carbonyl O, benzodioxane O, pyridine N, etc.) |
| Lipophilicity (LogP) | Higher (due to fluorine and sulfonyl) | Lower (polar benzodioxane may reduce LogP) |
Implications of Structural Variations:
Bioactivity and Selectivity :
- The 2-fluorobenzenesulfonyl group in the target compound may enhance interactions with hydrophobic binding pockets or enzymes like kinases or proteases, where sulfonyl groups are common pharmacophores. The fluorine atom could improve metabolic stability by blocking oxidative degradation pathways .
- The benzodioxine-carbonyl substituent in CAS 2640974-44-1 introduces a fused oxygen-rich aromatic system, which might increase solubility but reduce membrane permeability compared to the fluorinated sulfonyl analog.
Physicochemical Properties :
- The sulfonyl group in the target compound likely increases acidity (e.g., pKa of sulfonamide protons) and aqueous solubility under physiological conditions. In contrast, the benzodioxane-carbonyl group may favor π-π stacking interactions but offer fewer hydrogen-bonding opportunities.
Synthetic Accessibility :
- Sulfonylation reactions (used for the target compound) are typically straightforward, whereas synthesizing the benzodioxine-carbonyl moiety requires multi-step protocols, including cyclization and carbonyl activation .
Broader Context of Azetidine-Containing Analogs
For example:
- Azetidine sulfonamides : Common in kinase inhibitors (e.g., c-Met inhibitors), where the sulfonyl group stabilizes active-site interactions.
- Azetidine carboxamides : Often used in protease inhibitors, leveraging the carboxamide’s hydrogen-bonding capacity.
The target compound’s combination of fluorinated sulfonyl and azetidine groups positions it as a candidate for optimizing target engagement and pharmacokinetic profiles relative to non-fluorinated or non-sulfonylated analogs.
Preparation Methods
Nucleophilic Substitution
Mitsunobu Reaction
Comparative Data :
| Method | Yield | Purity (HPLC) | Side Products |
|---|---|---|---|
| Nucleophilic | 65% | 92% | Over-alkylation (≈15%) |
| Mitsunobu | 88% | 98% | Triphenylphosphine oxide |
Final Carboxamide Formation
The pyridine intermediate undergoes amidation to introduce the carboxamide group:
-
Ester Hydrolysis : Ethyl pyridine-2-carboxylate is hydrolyzed with NaOH in ethanol/water (1:1).
-
Amidation : The carboxylic acid reacts with ammonium chloride using EDCl/HOBt in DMF.
Critical Findings :
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water). Characterization includes:
Q & A
Q. What are the key synthetic routes and critical reaction conditions for 4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Sulfonylation of the azetidine ring using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Coupling of the sulfonylated azetidine with pyridine-2-carboxamide via nucleophilic substitution or Mitsunobu reaction (requires catalysts like triphenylphosphine/diethyl azodicarboxylate).
- Critical Conditions :
- Temperature: 60–80°C for sulfonylation; room temperature for coupling.
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility optimization.
- Catalyst: Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzenesulfonyl and azetidine-oxy linkages).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₁₅FN₂O₄S: expected [M+H]⁺ = 379.08).
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring .
Q. What are the solubility and stability profiles under different storage conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM). DMSO is preferred for biological assays due to high solubility (>10 mM).
- Stability : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Monitor degradation via HPLC every 6 months .
Table 2 : Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability (at 25°C) |
|---|---|---|
| DMSO | >50 | Stable for 1 month |
| Methanol | 20–30 | Degrades in 2 weeks |
| Water | <1 | Unstable |
Advanced Research Questions
Q. How can statistical experimental design optimize synthetic yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors:
- Factors : Catalyst loading, temperature, solvent ratio.
- Response Surface Methodology (RSM) : Model interactions between variables. For example, a central composite design revealed that increasing ZnCl₂ concentration beyond 10 mol% reduces yield due to side reactions .
- Validation : Confirm optimal conditions (e.g., 8 mol% ZnCl₂, 70°C, THF:DCM 3:1) with triplicate runs (RSD <5%) .
Q. What computational strategies predict reactivity for novel derivatives?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:
- Map transition states for sulfonylation and coupling steps.
- Predict regioselectivity using Fukui indices for electrophilic sites on the azetidine ring.
- Validate with ICReDD’s reaction path search , which integrates experimental data to refine computational models .
Q. How to analyze bioactivity against enzymatic targets (e.g., kinases or proteases)?
- Methodological Answer :
- In vitro assays : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values.
- Molecular Docking : Simulate binding modes with target enzymes (e.g., PDB: 3Q4L kinase) using AutoDock Vina.
- Structure-Activity Relationship (SAR) : Modify the pyridine-2-carboxamide moiety to enhance binding affinity; track changes via SPR (surface plasmon resonance) .
Q. How to address contradictions in catalytic efficiency data across studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (e.g., solvent purity, humidity control).
- Cross-Validation : Compare results with alternative catalysts (e.g., FeCl₃ vs. ZnCl₂) and characterize intermediates via LC-MS to identify side products .
Q. What challenges arise in azetidine ring sulfonylation, and how to mitigate them?
- Methodological Answer :
- Challenges : Steric hindrance from the 3-oxy group reduces sulfonylation efficiency.
- Mitigation : Use bulky bases (e.g., 2,6-lutidine) to deprotonate the azetidine nitrogen, enhancing nucleophilicity. Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
